molecular formula C11H15BrZn B6333735 bromozinc(1+);1-tert-butyl-4-methanidylbenzene CAS No. 737797-48-7

bromozinc(1+);1-tert-butyl-4-methanidylbenzene

Cat. No.: B6333735
CAS No.: 737797-48-7
M. Wt: 292.5 g/mol
InChI Key: HYSUOQLCFFZTBQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromozinc(1+);1-tert-butyl-4-methanidylbenzene is an organozinc compound that features a bromine atom, a zinc ion, and a benzene ring substituted with a tert-butyl group and a methanidyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bromozinc(1+);1-tert-butyl-4-methanidylbenzene typically involves the reaction of 1-tert-butyl-4-methanidylbenzene with a zinc bromide source. One common method is the reaction of 1-tert-butyl-4-methanidylbenzene with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Bromozinc(1+);1-tert-butyl-4-methanidylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide or tetrahydrofuran.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used. The reactions are often performed in solvents like toluene or ethanol.

Major Products

    Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.

    Coupling Reactions: Products include biaryl compounds formed through the coupling of the benzene ring with another aromatic ring.

Scientific Research Applications

Bromozinc(1+);1-tert-butyl-4-methanidylbenzene has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: It can be employed in the synthesis of pharmaceutical intermediates and active compounds.

    Material Science: It is used in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of bromozinc(1+);1-tert-butyl-4-methanidylbenzene in chemical reactions involves the formation of reactive intermediates. In substitution reactions, the zinc ion coordinates with the nucleophile, facilitating the displacement of the bromine atom. In coupling reactions, the zinc ion participates in the transmetalation step, transferring the organic group to the palladium catalyst, which then undergoes reductive elimination to form the final product.

Comparison with Similar Compounds

Similar Compounds

  • Bromozinc(1+);1-iodo-4-methanidylbenzene
  • Bromozinc(1+);1-chloro-4-methanidylbenzene
  • Bromozinc(1+);1-fluoro-4-methanidylbenzene

Uniqueness

Bromozinc(1+);1-tert-butyl-4-methanidylbenzene is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent in the synthesis of sterically demanding molecules and in reactions where selectivity is crucial.

Properties

IUPAC Name

bromozinc(1+);1-tert-butyl-4-methanidylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15.BrH.Zn/c1-9-5-7-10(8-6-9)11(2,3)4;;/h5-8H,1H2,2-4H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSUOQLCFFZTBQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[CH2-].[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.